molecular formula C12H20O3 B2691845 Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate CAS No. 2470440-91-4

Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate

Cat. No.: B2691845
CAS No.: 2470440-91-4
M. Wt: 212.289
InChI Key: QYSPGCGRURYEBB-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is known for its unique bicyclic structure, which includes an oxabicyclo ring system. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Scientific Research Applications

Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate can be found online . It’s important to handle all chemicals with care and follow safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate: Unique due to its oxabicyclo ring system.

    Tert-butyl 8-oxabicyclo[4.1.0]heptane-4-carboxylate: Similar structure but with a different ring size.

    Tert-butyl 8-oxabicyclo[6.1.0]nonane-4-carboxylate: Larger ring system compared to the target compound.

Uniqueness

This compound is unique due to its specific ring size and the presence of an oxygen atom within the bicyclic system. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-12(2,3)15-11(13)8-4-6-9-10(14-9)7-5-8/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSPGCGRURYEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2C(O2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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